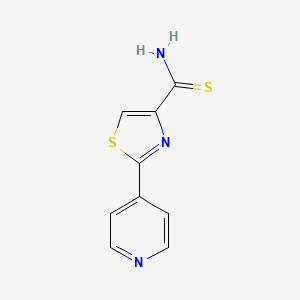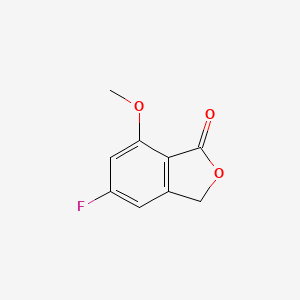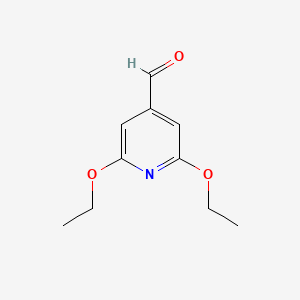
2-Amino-4-cyclopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyclopropoxybenzoic acid is an organic compound characterized by the presence of an amino group at the second position and a cyclopropoxy group at the fourth position on a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclopropoxybenzoic acid typically involves the introduction of the cyclopropoxy group onto a benzoic acid derivative, followed by the introduction of the amino group. One common method involves the cyclopropanation of a suitable benzoic acid precursor, followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using cyclopropyl bromide and a suitable base, followed by nitration using nitric acid and reduction using hydrogen gas in the presence of a palladium catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the cyclopropoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives or reduced functional groups.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Amino-4-cyclopropoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
2-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Amino-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Amino-4-propoxybenzoic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Amino-4-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-amino-4-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H11NO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13) |
Clé InChI |
GHNNUUPREVPVKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(C=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)

![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)

![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)

![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)





